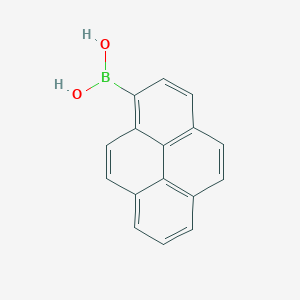

1-Pyrenylboronic acid

Vue d'ensemble

Description

1-Pyrenylboronic acid is a boronic acid derivative widely used in organic synthesis, particularly for forming carbon-carbon bonds. It is known for its role in Suzuki coupling reactions, where it facilitates the coupling of aryl halides with aryl or vinyl boronic acids or esters using palladium catalysts .

Méthodes De Préparation

1-Pyrenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopyrene with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The product is isolated by acidification and extraction .

Reaction Conditions:

Reagents: 1-bromopyrene, n-butyllithium, trimethyl borate

Solvent: Tetrahydrofuran

Temperature: -78°C to room temperature

Time: 24 hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Dynamic Covalent Interactions with Diols

1-PBA undergoes reversible boronate ester formation with diols, a hallmark of boronic acid chemistry. Key findings include:

Table 1: Binding Characteristics of 1-PBA with Saccharides

-

Mechanistic Insight : In methanol-water (1:99 v/v), 1-PBA forms dynamic aggregates via intermolecular H-bonding and π-π stacking. Fructose induces disaggregation, while FA cross-links the boronate ester dimer, altering excimer/monomer emission ratios (I490/I380) .

-

Structural Influence : The para-substitution of boronic acid and imino groups in derivatives like PSNB2 enhances intermolecular interactions, favoring excimer formation (I490/I380 ratio >5 at 10⁻⁴ M) .

Photochemical DNA Cleavage

1-PBA exhibits DNA-cleaving activity under visible light irradiation, mimicking enediyne antibiotics:

Key Observations:

-

Binding Affinity : 1-PBA binds to supercoiled DNA (ColE1 plasmid) via intercalation of the pyrenyl moiety .

-

Radical Mechanism : Photocleavage generates diradicals, producing Form III DNA (linearized) with efficiency comparable to pyrene-1,6-diyldiboronic acid .

-

Suppression by Fructose : D-fructose competitively binds 1-PBA, reducing DNA cleavage activity .

Oxidative Conversion for Hypochlorite Sensing

1-PBA serves as a fluorescence probe for hypochlorite (ClO⁻) via oxidative transformation:

Reaction Pathway:

-

Fluorescence Quenching : Hypochlorite oxidizes the boronic acid group, converting 1-PBA to non-fluorescent 1-hydroxypyrene (λex = 340 nm, λem = 376 nm) .

-

Sensitivity : Detection limit of 0.1 μM in aqueous media, with linear response up to 50 μM .

Anion Recognition via Photoinduced Electron Transfer (PeT)

1-PBA derivatives act as fluorescence chemosensors for anions:

Table 2: Anion Sensing Performance of Pyrenylboronic Acid Probes

| Anion | Probe Response (I/I₀) | Mechanism | Source |

|---|---|---|---|

| Citrate | 162% (Off-On) | PeT suppression | |

| Oxalate | 76% (On-Off) | Boronate complexation | |

| Fructose | <10% | Competitive binding |

-

Selectivity : Strongest response to citrate due to multivalent binding, while fructose interference is minimal .

Structural and Electronic Influences

The reactivity of 1-PBA is modulated by its electronic structure:

-

pKa Dependence : The pKa of 1-PBA (~8.53) dictates its binding affinity for diols. Lower pKa enhances diol binding but complicates pH optimization .

-

Aggregation Behavior : Intermolecular H-bonding and π-π stacking in aqueous solutions drive excimer formation, critical for fluorescence-based sensing .

Applications De Recherche Scientifique

Sensing Applications

Fluorescence Chemosensor Arrays

1-Pyrenylboronic acid has been employed in the development of fluorescence chemosensor arrays for the detection of anions. A notable study demonstrated the construction of a chemosensor array using pyrenylboronic acid derivatives that exhibited fluorescence quenching or enhancement upon binding with various anions, such as fluoride and citrate. The array achieved a 100% classification rate for simultaneous detection of multiple anions, showcasing its potential for environmental monitoring and analytical chemistry applications .

Dynamic Covalent Chemistry-Based Sensing

Another innovative application involves the use of pyrenyl derivatives in dynamic covalent chemistry. In this context, specially designed pyrenyl derivatives of phenylboronic acid were synthesized, which formed aggregates responsive to specific analytes like fructose and formaldehyde. This system demonstrated rapid sensing capabilities with detection limits lower than 10 μM, making it suitable for real-time monitoring in biochemical applications .

Material Science Applications

Modification of Nanotubes

This compound has been used to modify halloysite nanotubes, creating a novel fluorescence probe. This modification enhances the sensitivity and selectivity of the nanotubes towards hyperoxides, demonstrating significant potential for applications in environmental sensing and biomedical diagnostics . The study highlighted that the selective grafting of this compound onto the inner surface of these nanotubes resulted in improved fluorescence response characteristics.

Functionalization of Carbon Nanotubes

Recent research investigated the effect of this compound functionalization on the electrical characteristics of carbon nanotube field-effect transistors (FETs). The functionalization process was shown to enhance the electrical performance of these devices, indicating potential applications in nanoelectronics and sensor technology .

Chemical Synthesis Applications

Synthesis of Fluorescent Probes

The compound is also significant in synthesizing various fluorescent probes. For example, a study reported the successful synthesis of probes based on pyrenylboronic acid that can selectively detect different analytes through fluorescence changes. These probes can be utilized in biochemical assays and molecular recognition studies .

Case Studies and Research Findings

Mécanisme D'action

1-Pyrenylboronic acid exerts its effects through its ability to form covalent bonds with vicinal diols and other functional groups. This property makes it useful as a derivatizing reagent in mass spectrometry and as a fluorescent probe . The pyrene group in its structure absorbs UV laser quanta, facilitating the detection of analyte derivatives containing a this compound residue as radical cations .

Comparaison Avec Des Composés Similaires

1-Pyrenylboronic acid is unique due to its pyrene moiety, which provides strong UV absorption and fluorescence properties. Similar compounds include:

Naphthalene-1-boronic acid: Used in similar coupling reactions but lacks the strong fluorescence of pyrene derivatives.

2-Naphthylboronic acid: Another boronic acid derivative used in organic synthesis.

4-Biphenylboronic acid: Used in Suzuki coupling reactions but with different electronic properties compared to pyrene derivatives.

This compound stands out due to its strong fluorescence and ability to form stable covalent adducts with vicinal diols, making it highly valuable in analytical and synthetic applications .

Propriétés

IUPAC Name |

pyren-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEKPLLMFXIZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408164 | |

| Record name | 1-Pyrenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164461-18-1 | |

| Record name | 1-Pyrenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyren-1-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.